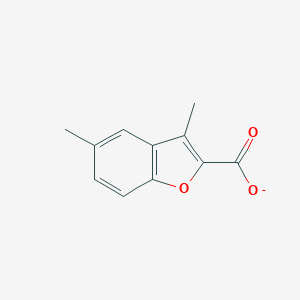

3,5-Dimethylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKJMOBBHFQBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426183 | |

| Record name | 3,5-dimethylbenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-32-6 | |

| Record name | 3,5-dimethylbenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of Ethyl 3,5-Dimethylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for ethyl 3,5-dimethylbenzofuran-2-carboxylate, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of published experimental data for this specific compound, this guide leverages established knowledge of benzofuran chemistry and spectroscopic data from closely related analogues to present a comprehensive set of predicted spectral characteristics. This information is intended to aid researchers in the identification and characterization of this compound.

Synthesis Pathway

The synthesis of ethyl 3,5-dimethylbenzofuran-2-carboxylate can be approached through several established methods for benzofuran ring formation. A common and effective strategy is the Perkin rearrangement or a related cyclization reaction starting from a substituted phenol and a β-ketoester. The logical workflow for a plausible synthesis is outlined below.

Caption: General synthetic route to ethyl 3,5-dimethylbenzofuran-2-carboxylate.

Predicted Spectral Data

The following tables summarize the predicted spectral data for ethyl 3,5-dimethylbenzofuran-2-carboxylate. These predictions are based on the analysis of spectral data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 2H | Aromatic protons (H-4, H-6) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.5 | s | 3H | C3-CH₃ |

| ~2.4 | s | 3H | C5-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~154 | C7a |

| ~149 | C2 |

| ~132 | C5 |

| ~128 | C3a |

| ~125 | C6 |

| ~120 | C4 |

| ~111 | C7 |

| ~110 | C3 |

| ~61 | -OCH₂CH₃ |

| ~21 | C5-CH₃ |

| ~14 | -OCH₂CH₃ |

| ~12 | C3-CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2900 | C-H stretch (aliphatic) |

| ~1720-1700 | C=O stretch (ester) |

| ~1610, 1480 | C=C stretch (aromatic) |

| ~1250-1050 | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~218 | [M]⁺ (Molecular ion) |

| ~173 | [M - OCH₂CH₃]⁺ |

| ~145 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

A general procedure for the synthesis of ethyl 3,5-dimethylbenzofuran-2-carboxylate via a palladium-catalyzed coupling and subsequent cyclization is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

2-Bromo-4,6-dimethylphenol

-

Ethyl acetoacetate

-

Palladium(II) acetate

-

Triphenylphosphine

-

Potassium carbonate

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Palladium-Catalyzed Coupling: To a solution of 2-bromo-4,6-dimethylphenol (1 equivalent) in anhydrous toluene are added ethyl acetoacetate (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.5 equivalents).

-

The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

-

Cyclization: The crude intermediate is dissolved in ethanol, and a catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is heated to reflux for 2-4 hours.

-

The reaction is cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, ethyl 3,5-dimethylbenzofuran-2-carboxylate.

Characterization:

The purified product would then be characterized by standard spectroscopic methods:

-

¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) spectroscopy to identify the functional groups.

-

Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

This guide provides a foundational understanding of the expected spectral characteristics and a plausible synthetic route for ethyl 3,5-dimethylbenzofuran-2-carboxylate. Researchers are encouraged to use this information as a starting point for their own experimental work.

pharmacological screening of substituted benzofuran-2-carboxylates

An In-depth Technical Guide to the Pharmacological Screening of Substituted Benzofuran-2-carboxylates

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted benzofuran-2-carboxylates, have garnered significant attention from researchers due to their wide spectrum of biological activities.[1][2] These compounds have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[3][4][5] The versatility of the benzofuran nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.[3][6] This technical guide provides a comprehensive overview of the pharmacological screening of these compounds, detailing key experimental protocols, summarizing quantitative data, and visualizing relevant biological pathways and workflows.

Synthesis Strategies

The foundation of any pharmacological screening campaign lies in the efficient synthesis of a diverse library of compounds. The synthesis of the benzofuran-2-carboxylate core and its derivatives is often achieved through several established methods. A common approach involves the reaction of salicylaldehydes with ethyl bromoacetate in the presence of a base, which yields the ethyl benzofuran-2-carboxylate intermediate.[7] This core can then be further modified. For instance, palladium-copper catalyzed Sonogashira coupling followed by cyclization is a powerful one-pot method for creating 2-substituted benzofurans.[8] Another strategy combines 8-aminoquinoline directed C–H arylation with transamidation chemistry to introduce a wide range of substituents at various positions on the benzofuran scaffold, allowing for highly modular and efficient library generation.[9][10]

Pharmacological Screening Workflow

The evaluation of newly synthesized benzofuran-2-carboxylate derivatives follows a structured workflow. This process begins with the synthesis and purification of the compounds, followed by a series of in vitro and in vivo assays to determine their biological activity and therapeutic potential.

Experimental Protocols

Detailed and standardized protocols are critical for the reliable evaluation of biological activity.

Antimicrobial Activity Screening

The antimicrobial potential of benzofuran derivatives is typically assessed against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[3]

-

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Dispense sterile broth into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the test compounds in the wells to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the target microorganism.[8]

-

Include positive controls (microorganism without compound) and negative controls (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

-

Anticancer Activity Screening

The cytotoxic effect of the compounds on cancer cells is a primary measure of their anticancer potential.

-

MTT Assay (for Cytotoxicity):

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][8]

-

Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control.

-

Incubate for a specified period, typically 48 or 72 hours.[8]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[4][11]

-

Anti-inflammatory and Analgesic Activity Screening

In vivo models are essential for evaluating anti-inflammatory and analgesic properties.

-

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):

-

Administer the test compounds or a reference drug (e.g., diclofenac, indomethacin) to groups of rats, typically orally or intraperitoneally.[5][12]

-

After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.[5]

-

-

Acetic Acid-Induced Writhing Test in Mice (Analgesic):

-

Administer the test compounds, a reference drug, or a vehicle control to groups of mice.

-

After a predetermined time, inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Immediately after the injection, count the number of writhes for each mouse over a specific period (e.g., 20 minutes).

-

Calculate the percentage of protection or inhibition of writhing for the treated groups compared to the control group.[5]

-

Quantitative Data Summary

The following tables summarize representative quantitative data from pharmacological screenings of various substituted benzofuran-2-carboxylates and related derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 10d | Breast (MCF-7) | 2.07 | [4] |

| 12b | Lung (A549) | 0.858 | [4] |

| Compound 12 | Cervical (SiHa) | 1.10 | [11] |

| Compound 12 | Cervical (HeLa) | 1.06 | [11] |

| 28g | Breast (MDA-MB-231) | 3.01 | [11] |

| 28g | Colon (HCT-116) | 5.20 | [11] |

| 10h | Leukemia (L1210) | 0.016 |[13] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6a, 6b, 6f | Various Bacteria/Fungi | MIC | As low as 6.25 µg/mL | [3] |

| 6g, 6h, 6i | Various Bacteria/Fungi | Zone of Inhibition | Potent activity noted | [7] |

| 5b, 6a, 6c, 6d | Sclerotium rolfsii | Zone of Inhibition | 4 mm |[7] |

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | % Inhibition of Edema (at 2h) | Reference |

|---|---|---|---|

| 6b | Carrageenan-induced paw edema | 71.10% | [3] |

| 6a | Carrageenan-induced paw edema | 61.55% | [3] |

| 4d, 4h, 5d | Carrageenan-induced paw edema | 66.62% - 72.23% |[5] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of benzofuran-2-carboxylates stem from their interaction with various cellular targets. For instance, their anti-inflammatory and analgesic effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][12] In cancer, these compounds can induce apoptosis and arrest the cell cycle through modulation of critical signaling pathways.[4][11]

Conclusion

Substituted benzofuran-2-carboxylates continue to be a highly promising class of compounds in the field of drug discovery. Their structural tractability and broad range of pharmacological activities, including notable anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further development.[2][13] The systematic application of the screening protocols and workflows detailed in this guide is essential for identifying and optimizing lead compounds with enhanced efficacy and selectivity, paving the way for the development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. jopcr.com [jopcr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of 3,5-Dimethylbenzofuran-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols for the preparation of 3,5-dimethylbenzofuran-2-carbonyl chloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 3,5-dimethylbenzofuran-2-carboxylic acid, followed by its conversion to the target acid chloride.

Synthesis Pathway Overview

The synthesis of 3,5-dimethylbenzofuran-2-carbonyl chloride is typically achieved through a two-step reaction sequence. The first step involves the synthesis of 3,5-dimethylbenzofuran-2-carboxylic acid from a suitably substituted salicylaldehyde. This is followed by the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.

Caption: Overall synthesis pathway for 3,5-dimethylbenzofuran-2-carbonyl chloride.

Step 1: Preparation of 3,5-Dimethylbenzofuran-2-carboxylic Acid

The synthesis of the carboxylic acid precursor is achieved via the reaction of 2-hydroxy-4,6-dimethylbenzaldehyde with an α-haloester, such as ethyl 2-bromopropionate, followed by cyclization and subsequent hydrolysis of the resulting ester.

Experimental Protocol

Part A: Synthesis of Ethyl 3,5-dimethylbenzofuran-2-carboxylate

-

To a stirred solution of 2-hydroxy-4,6-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

-

To this mixture, add ethyl 2-bromopropionate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl 3,5-dimethylbenzofuran-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to 3,5-Dimethylbenzofuran-2-carboxylic Acid

-

Dissolve the purified ethyl 3,5-dimethylbenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using dilute hydrochloric acid (HCl).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 3,5-dimethylbenzofuran-2-carboxylic acid.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,5-Dimethylbenzofuran-2-carboxylic acid | C₁₁H₁₀O₃ | 190.19 | 225-227[1] | Light brown to brown solid[1] |

Step 2: Preparation of 3,5-Dimethylbenzofuran-2-carbonyl Chloride

The conversion of the carboxylic acid to the acid chloride is a standard transformation readily achieved using thionyl chloride (SOCl₂).[2][3][4]

Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3,5-dimethylbenzofuran-2-carboxylic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.[5]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dimethylbenzofuran-2-carbonyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |

| 3,5-Dimethylbenzofuran-2-carbonyl chloride | C₁₁H₉ClO₂ | 208.64 | Not available | Not available |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the laboratory preparation of 3,5-dimethylbenzofuran-2-carbonyl chloride.

Caption: Laboratory workflow for the synthesis of 3,5-dimethylbenzofuran-2-carbonyl chloride.

References

Crystallography of 3,5-Dimethylbenzofuran-2-Carboxylate Esters: A Technical Overview

Absence of specific crystallographic data for 3,5-dimethylbenzofuran-2-carboxylate esters in the public domain necessitates a review of closely related structures to provide insights into their potential solid-state architecture and the experimental methodologies for such characterization. This technical guide summarizes the available crystallographic information for a structurally analogous compound, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and outlines the typical experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of benzofuran derivatives.

Introduction to Benzofuran Carboxylates

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their utility in drug development is well-established, with applications ranging from antimicrobial to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, determined through crystallographic studies, is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide focuses on the crystallographic aspects of a specific subclass, the 3,5-dimethylbenzofuran-2-carboxylate esters, for researchers, scientists, and professionals in drug development.

Crystallographic Data of a Representative Benzofuran Carboxylate

While specific crystallographic data for 3,5-dimethylbenzofuran-2-carboxylate esters is not currently available in public crystallographic databases, data for the structurally related compound, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate , provides a valuable reference point. The crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁BrO₄ |

| Formula Weight | 300.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.458(3) |

| b (Å) | 12.589(3) |

| c (Å) | 7.509(2) |

| α (°) | 90 |

| β (°) | 106.13(3) |

| γ (°) | 90 |

| Volume (ų) | 1130.4(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.763 |

Table 1: Crystallographic data for methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of benzofuran carboxylate esters, based on methodologies reported for analogous compounds[1].

Synthesis

The synthesis of benzofuran carboxylates often involves a multi-step process. A general workflow for the synthesis of a substituted methyl benzofuran-3-carboxylate is outlined below. The synthesis of 3,5-dimethylbenzofuran-2-carboxylate esters would likely follow a similar multi-step synthetic route, starting from appropriately substituted phenols and employing cyclization strategies to form the benzofuran ring.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Protocol for Crystallization by Slow Evaporation:

-

Dissolve the synthesized benzofuran carboxylate ester in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with small holes.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction:

-

A single crystal of appropriate size is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

The collected diffraction data are processed, which includes integration of reflection intensities and corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Conclusion

The crystallography of 3,5-dimethylbenzofuran-2-carboxylate esters remains an area for future investigation. This guide provides a framework for such studies by presenting the crystallographic data of a closely related benzofuran derivative and detailing the standard experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. The availability of crystallographic data for the target compounds would be invaluable for the scientific community, particularly for those involved in the design and development of novel benzofuran-based pharmaceuticals. It is recommended that researchers working on these specific compounds pursue crystallographic studies and deposit the resulting data in public databases to advance the field.

References

The Antimicrobial Potential of Benzofuran-2-Carboxylates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the antimicrobial activity of the benzofuran-2-carboxylate scaffold. To date, specific research on the antimicrobial properties of 3,5-dimethylbenzofuran-2-carboxylate is not publicly available. Therefore, this document focuses on the broader class of benzofuran derivatives, providing a comprehensive overview of their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Benzofuran Derivatives as Antimicrobial Agents

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds.[1] The unique structural features of the benzofuran nucleus have made it a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the benzofuran scaffold has emerged as a promising starting point for the development of new anti-infective agents.[4]

This guide provides an in-depth analysis of the antimicrobial activity of benzofuran-2-carboxylate derivatives and related compounds, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various benzofuran derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of Substituted Benzofuran Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| (Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | Staphylococcus aureus ATCC 6538 | Not specified (most active derivative) | [5] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives | Pseudomonas aeruginosa | 31.25 | [6] |

| Four hydrophobic benzofuran analogs | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | 0.39-3.12 | [7] |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922 | Not specified (most active derivative) | [8] |

Table 2: Antifungal Activity of Substituted Benzofuran Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2, 5b, 6b, 6c, 7b and 7f derivatives of (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime | Candida albicans ATCC 10231 | Not specified (very strong effect) | [5] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (compound 8) | Candida krusei, Candida albicans isolate | 31.25 | [6] |

Experimental Protocols

The evaluation of antimicrobial activity of benzofuran derivatives predominantly relies on two standard in vitro methods: the Agar Well Diffusion Method for preliminary screening and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is widely used for initial screening of antimicrobial activity.[4] It provides a qualitative or semi-quantitative assessment of the ability of a compound to inhibit microbial growth.

Protocol:

-

Media Preparation: A suitable agar medium, such as Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized by autoclaving.[4]

-

Inoculation: A standardized microbial suspension (typically adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of the solidified agar plate to create a lawn of microorganisms.[9]

-

Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6-8 mm) in the agar.[9]

-

Compound Application: A known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on the same plate.[9][10]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[9]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10]

Agar Well Diffusion Experimental Workflow

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]

Protocol:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2][13]

-

Inoculum Preparation: A standardized microbial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.[2]

-

Incubation: The microtiter plate is incubated under appropriate conditions.[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12] This can be assessed visually or by using a plate reader.

Broth Microdilution Experimental Workflow

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation. However, several studies, including in silico docking and enzymatic assays, have pointed towards multiple potential targets and pathways.

Potential Mechanisms Include:

-

Enzyme Inhibition: Benzofuran derivatives have been shown to inhibit essential microbial enzymes. For instance, some derivatives act as inhibitors of DNA gyrase B in Mycobacterium tuberculosis and chorismate mutase , an enzyme crucial for the synthesis of aromatic amino acids in bacteria.[10][14] In silico studies have also suggested potential binding to enzymes like dihydrofolate reductase (DHFR) and topoisomerase IV .[15]

-

Disruption of Protein-Protein Interactions: Certain benzofuran derivatives have been found to inhibit the interaction between the bacterial RNA polymerase core enzyme and the σ⁷⁰/σᴬ factors , which is essential for the initiation of transcription.[16]

-

Quorum Sensing Inhibition: Some benzofuran-based compounds have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

-

Cell Membrane Disruption: The lipophilic nature of the benzofuran ring may facilitate its interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[1]

Potential Antimicrobial Mechanisms of Benzofuran Derivatives

Conclusion and Future Directions

While specific data on 3,5-dimethylbenzofuran-2-carboxylate is currently unavailable, the broader class of benzofuran-2-carboxylates and their derivatives represents a promising area for the discovery of novel antimicrobial agents. The available data indicates that these compounds possess significant activity against a range of bacterial and fungal pathogens. Future research should focus on synthesizing and evaluating a wider array of substituted benzofuran-2-carboxylates, including the 3,5-dimethyl derivative, to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways affected by these compounds, which will be instrumental in optimizing their therapeutic potential and overcoming antimicrobial resistance.

References

- 1. ijpbs.com [ijpbs.com]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tamucc-ir.tdl.org [tamucc-ir.tdl.org]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity of 3,5-Dimethylbenzofuran-2-Carboxylate Derivatives: A Technical Guide

This guide provides an in-depth overview of the methodologies used to assess the cytotoxic effects of 3,5-dimethylbenzofuran-2-carboxylate derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines common cytotoxicity assays, details their experimental protocols, presents quantitative data from relevant studies, and visualizes key experimental workflows and biological pathways.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] The core structure of benzofuran can be modified at various positions to generate derivatives with enhanced potency and selectivity against cancer cells.[1][3] This guide focuses on derivatives of the 3,5-dimethylbenzofuran-2-carboxylate scaffold, exploring the common assays used to determine their cytotoxic potential and elucidate their mechanisms of action.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of various benzofuran derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of several benzofuran derivatives against a panel of human cancer cell lines, as reported in the literature. While specific data for 3,5-dimethylbenzofuran-2-carboxylate derivatives is limited in the provided search results, the data for structurally related benzofuran-2-carboxylate and other benzofuran derivatives provide a valuable reference for their potential cytotoxic efficacy.

Table 1: Cytotoxicity of Benzofuran-Based Chalcone Derivatives [4]

| Compound | Cell Line | IC50 (μM) |

| 4g | HCC1806 (Breast) | 5.93 |

| HeLa (Cervical) | 5.61 | |

| 4d | HCC1806 (Breast) | 17.13 |

| Cisplatin | HeLa (Cervical) | - |

| A549 (Lung) | - | |

| HCC1806 (Breast) | - |

Table 2: Cytotoxicity of Benzofuran-Piperazine Derivatives [5]

| Compound | Panc-1 (Pancreatic) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | A549 (Lung) IC50 (μM) |

| 13b | 1.04 | 2.98 | 1.71 |

| 13c | 4.47 | - | - |

| Cisplatin | 6.98 | 5.45 | 6.72 |

Table 3: Cytotoxicity of Halogenated Benzofuran Derivatives [6]

| Compound | Cell Line | IC50 (μM) |

| 7 | A549 (Lung) | 6.3 ± 2.5 |

| HepG2 (Liver) | 11 ± 3.2 | |

| 8 | HepG2 (Liver) | 3.8 ± 0.5 |

| A549 (Lung) | 3.5 ± 0.6 | |

| SW620 (Colon) | 10.8 ± 0.9 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of cytotoxicity. The following sections provide comprehensive methodologies for the most frequently cited assays in the evaluation of benzofuran derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the 3,5-dimethylbenzofuran-2-carboxylate derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7]

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as 150 µL of dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases 3 and 7, generating a luminescent signal that is proportional to the amount of caspase activity.[9][10]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the benzofuran derivatives as described for the MTT assay.[7]

-

Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.[7][10]

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.[7]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[7]

-

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the number of viable cells if necessary.[7]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways relevant to the cytotoxicity assessment of 3,5-dimethylbenzofuran-2-carboxylate derivatives.

Mechanism of Action

The cytotoxic effects of benzofuran derivatives are often mediated through the induction of apoptosis, or programmed cell death.[9][11][12] Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][13]

Key molecular events observed include:

-

Caspase Activation: A significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by benzofuran derivatives.[9][11][13]

-

Regulation of Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance promotes the release of cytochrome c from the mitochondria.[9][13]

-

Cell Cycle Arrest: Some benzofuran derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M, thereby inhibiting cell proliferation.[6][9]

-

Inhibition of Key Kinases: Certain derivatives have been identified as inhibitors of critical enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in angiogenesis and cell cycle regulation, respectively.[4][5]

Conclusion

The evaluation of 3,5-dimethylbenzofuran-2-carboxylate derivatives for their cytotoxic potential relies on a series of well-established in vitro assays. The MTT and caspase activity assays are fundamental tools for quantifying cytotoxicity and elucidating the apoptotic mechanism of action. The data from structurally similar benzofuran compounds suggest that this class of molecules holds promise as a scaffold for the development of novel anticancer agents. Further investigation into their specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

The Structural Dance of Activity: A Deep Dive into the SAR of 3,5-Dimethylbenzofuran-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, the 3,5-dimethylbenzofuran-2-carboxylate framework has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this specific class of compounds, drawing from the broader understanding of benzofuran derivatives and highlighting key structural features that govern their biological effects.

Core Structure and Key Positions for Modification

The fundamental 3,5-dimethylbenzofuran-2-carboxylate scaffold presents several key positions where chemical modifications can significantly influence biological activity. Understanding the impact of substitutions at these positions is crucial for rational drug design and optimization. Earlier structure-activity relationship (SAR) studies of benzofuran derivatives have indicated that substitutions at the C-2 position, often involving an ester or heterocyclic ring, are critical for cytotoxic activity[1].

The primary points of modification on the 3,5-dimethylbenzofuran-2-carboxylate core include:

-

The Carboxylate Group (Position 2): This position is pivotal for activity. Conversion of the carboxylic acid to esters or amides can dramatically alter potency and selectivity.

-

The Phenyl Ring (Positions 4, 6, and 7): Substitution on the benzene ring of the benzofuran nucleus can modulate the electronic and steric properties of the molecule, impacting target binding and pharmacokinetic profiles.

-

The Methyl Groups (Positions 3 and 5): While the core topic specifies methyl groups at these positions, variations could be explored to probe the steric and electronic requirements of the target binding pocket.

Structure-Activity Relationship Insights

While a comprehensive SAR study dedicated solely to the 3,5-dimethylbenzofuran-2-carboxylate scaffold is not extensively documented in publicly available literature, we can extrapolate key trends from studies on closely related benzofuran derivatives. The anticancer activity of these compounds is a recurring theme, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.

The Crucial Role of the C2-Carboxylate and its Analogs

The nature of the substituent at the C2 position of the benzofuran ring is a critical determinant of biological activity.

-

Amide Derivatives: The conversion of the C2-carboxylate to various amide functionalities has been a fruitful strategy in enhancing anticancer potency. SAR analysis of certain benzofuran-2-carboxamides has shown that the presence of an N-phenethyl carboxamide group significantly boosts antiproliferative activity[1]. Further substitution on the N-phenyl ring can fine-tune this activity. For instance, a morpholinyl substitution at the para position of the N-phenethyl ring has been shown to further enhance this activity[1].

-

Hybrid Molecules: Incorporating other heterocyclic moieties at the C2 position, such as triazoles, piperazines, and imidazoles, has led to the development of potent cytotoxic agents[1]. This "hybrid molecule" approach leverages the synergistic effects of combining the benzofuran core with other pharmacologically active scaffolds.

Impact of Substitutions on the Benzofuran Ring System

Modifications on the benzofuran ring itself, including the benzene portion and the furan ring, play a significant role in modulating the activity of these compounds.

-

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran ring has been consistently linked to a significant increase in anticancer activities[1]. This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to the biological target. The position of the halogen is a critical factor in determining its effect on biological activity[1]. For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring has been found to confer remarkable cytotoxic activity against leukemia cells[1].

-

Methyl and Other Alkyl Groups: The presence of methyl groups, as in the 3,5-dimethylbenzofuran core, can contribute to favorable interactions within the binding pocket of a target protein. The precise positioning of these groups is crucial, as they can influence both the potency and selectivity of the compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected benzofuran derivatives, providing a quantitative basis for the SAR discussion. It is important to note that these compounds are structurally related to the 3,5-dimethylbenzofuran-2-carboxylate core and provide valuable insights into the potential activity of this class.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Compound 1 | Bromine at the 3-methyl position of the benzofuran ring | K562 (Leukemia) | 5 | [1] |

| HL60 (Leukemia) | 0.1 | [1] | ||

| Compound 3 | N-phenethyl carboxamide with a para-morpholinyl substitution | - | Similar to Doxorubicin (1.136 µM) | [1] |

| Compound 9 | 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | 0.46 | [1] |

Potential Signaling Pathways and Molecular Targets

Benzofuran derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. While the specific targets for 3,5-dimethylbenzofuran-2-carboxylates are yet to be fully elucidated, related compounds have been found to inhibit key players in cancer progression.

One of the significant pathways targeted by benzofuran derivatives is the hypoxia-inducible factor (HIF-1) pathway . A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit this pathway, which is implicated in the carcinogenesis of p53-independent malignant cancers[1].

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by benzofuran derivatives, leading to the inhibition of cell proliferation and survival.

Caption: Potential mechanism of action for 3,5-dimethylbenzofuran-2-carboxylate derivatives.

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.

General Synthesis of Ethyl 3,5-Dimethylbenzofuran-2-carboxylate

The synthesis of the core scaffold can be achieved through a multi-step process, a generalized workflow for which is presented below.

Caption: General synthetic workflow for the core scaffold.

Protocol:

-

Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate: To a solution of 2,4-dimethylphenol in a suitable solvent (e.g., acetone), an excess of a base (e.g., potassium carbonate) is added. The mixture is stirred, and ethyl chloroacetate is added dropwise. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is worked up to yield the intermediate ester.

-

Cyclization to Ethyl 3,5-Dimethylbenzofuran-2-carboxylate: The intermediate ester is treated with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction mixture is heated for a specified period. Upon cooling, the mixture is poured into ice water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 3,5-dimethylbenzofuran-2-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

The 3,5-dimethylbenzofuran-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The SAR insights gleaned from related benzofuran derivatives suggest that modifications at the C2-carboxylate position and substitutions on the benzofuran ring are key to modulating biological activity. Future research should focus on a systematic exploration of the SAR of this specific scaffold, including the synthesis and biological evaluation of a diverse library of analogs. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as potential clinical candidates. The experimental protocols provided herein offer a foundation for researchers to embark on this exciting area of drug discovery.

References

Technical Guide: Physicochemical and Biological Profile of Substituted Benzofuran-2-Carboxylates

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The benzofuran scaffold, consisting of a fused benzene and furan ring, is a key structural motif in numerous natural products and synthetic pharmaceuticals.[1] Benzofuran-2-carboxylates, in particular, serve as crucial intermediates in the synthesis of more complex molecules and exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This technical guide aims to provide an in-depth understanding of the physical and chemical properties of this class of compounds, with a focus on derivatives bearing alkyl substitutions on the benzofuran core.

Physicochemical Properties

The physical and chemical properties of benzofuran-2-carboxylates are influenced by the nature and position of substituents on the bicyclic ring system. While specific data for 3,5-dimethylbenzofuran-2-carboxylate is unavailable, the following tables summarize key physicochemical parameters for related and structurally analogous compounds to provide a comparative reference.

Table 1: Physical Properties of Selected Benzofuran Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | Reference |

| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | 193-196 | Solid | |

| Ethyl benzofuran-2-carboxylate | C₁₁H₁₀O₃ | 190.20 | 29-34 | Solid | |

| Methyl 3-aminobenzofuran-2-carboxylate | C₁₀H₉NO₃ | 191.18 | Not specified | Solid | [4] |

| Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | C₁₅H₁₆O₆ | 292.28 | 98-100 | White powder | [5] |

Table 2: Spectral Data of Selected Benzofuran Derivatives

| Compound Name | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | Mass Spec (m/z) | IR (cm⁻¹) | Reference |

| Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | 2.55 (s, 3H), 2.73 (s, 3H), 3.94 (s, 3H), 3.95 (s, 3H), 3.95 (s, 3H), 7.10 (s, 1H) | 9.22, 32.34, 51.84, 56.38, 62.40, 104.42, 120.28, 124.84, 125.43, 141.68, 145.57, 148.67, 150.58, 160.41, 197.50 | [M+Na]⁺ 315.0839 | Not specified | [5] |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid | 2.50 (s, 3H), 2.62 (s, 3H), 3.84 (s, 3H), 3.92 (s, 3H), 7.47 (s, 1H), 13.41 (br. s, 1H) | 9.15, 32.13, 56.43, 61.755, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33 | Not specified | Not specified | [5] |

Synthesis and Reactivity

The synthesis of the benzofuran-2-carboxylate scaffold can be achieved through various methodologies. A common and effective route involves the reaction of a substituted salicylaldehyde with a haloacetate followed by an intramolecular cyclization.

General Experimental Protocol for the Synthesis of Substituted Ethyl Benzofuran-2-carboxylates

This protocol is a generalized procedure based on established methods for the synthesis of halogen-substituted benzofuran-2-carboxylates.[6]

Materials:

-

Substituted 2-hydroxybenzaldehyde (e.g., 5-methylsalicylaldehyde for a 5-methyl derivative)

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the substituted 2-hydroxybenzaldehyde (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (1.5 eq) is prepared in DMF.

-

The reaction mixture is heated to approximately 92-94 °C with stirring for 4 hours.

-

After cooling, the mixture is poured into water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude ethyl benzofuran-2-carboxylate derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Figure 1: Generalized synthetic pathway for substituted ethyl benzofuran-2-carboxylates.

Biological Activity and Potential Applications

While no specific biological data exists for 3,5-dimethylbenzofuran-2-carboxylate, the broader class of benzofuran derivatives has been extensively studied for its therapeutic potential. The nature and position of substituents on the benzofuran ring play a critical role in determining the biological activity.[1] For instance, the presence of halogenated rings can influence cytotoxicity.[1]

Derivatives of benzofuran-2-carboxylic acid have been investigated as:

-

Anticancer Agents: Certain substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines.[2]

-

Anti-inflammatory Agents: The benzofuran scaffold is present in compounds with anti-inflammatory properties.[2]

-

Antimicrobial Agents: Various benzofuran derivatives have shown activity against a range of microbial pathogens.[7]

The logical workflow for investigating the potential of a novel benzofuran derivative like 3,5-dimethylbenzofuran-2-carboxylate would typically involve a series of in vitro and in vivo studies.

Figure 2: Typical workflow for the evaluation of a novel benzofuran derivative.

Conclusion

The benzofuran-2-carboxylate scaffold represents a valuable platform for the development of new therapeutic agents. While specific data for 3,5-dimethylbenzofuran-2-carboxylate remains elusive, the established chemistry and pharmacology of this class of compounds provide a strong foundation for future research. The synthesis of this specific derivative can likely be achieved through established protocols, and its biological activity can be systematically evaluated using standard screening assays. Further investigation into this and other novel benzofuran derivatives is warranted to explore their full therapeutic potential.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-aminobenzofuran-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Solubility of 3,5-dimethylbenzofuran-2-carboxylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The solubility of these compounds is a critical physical property that profoundly influences their bioavailability, formulation, and efficacy in drug discovery and development. Understanding the solubility of 3,5-dimethylbenzofuran-2-carboxylate in various organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms. This guide provides a detailed protocol for the experimental determination of its solubility and discusses the key factors influencing this property.

Data Presentation: A Framework for Experimental Results

Quantitative solubility data is crucial for comparing the efficacy of different solvent systems. The following table is a template for presenting experimentally determined solubility data for 3,5-dimethylbenzofuran-2-carboxylate. The values provided are hypothetical and for illustrative purposes only.

Table 1: Illustrative Solubility Data for 3,5-dimethylbenzofuran-2-carboxylate

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Isopropanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method.[1] This method involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by the quantification of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

3,5-dimethylbenzofuran-2-carboxylate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,5-dimethylbenzofuran-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended, and it is advisable to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[2]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[3] This step is critical to avoid the transfer of solid particles, which would lead to an overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3,5-dimethylbenzofuran-2-carboxylate of known concentrations in the mobile phase of the HPLC.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[4]

-

Dilute an aliquot of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

Determine the original solubility in the organic solvent by accounting for the dilution factor.

-

3.3. Data Analysis

The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The molar solubility is calculated by dividing the solubility in g/L by the molecular weight of 3,5-dimethylbenzofuran-2-carboxylate.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 3,5-dimethylbenzofuran-2-carboxylate.

Caption: Experimental workflow for determining thermodynamic solubility.

4.2. Factors Influencing Solubility

The solubility of an organic compound is governed by a variety of factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of organic compounds.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The presence of functional groups that can participate in intermolecular interactions, such as hydrogen bonding, also significantly affects solubility.[5][6] Additionally, temperature can have a substantial impact on solubility, with most solids exhibiting increased solubility at higher temperatures.[7]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. pharmaguru.co [pharmaguru.co]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note: Esterification of 3,5-Dimethylbenzofuran-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylbenzofuran-2-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities. The ester functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, efficient and reliable methods for the esterification of this heterocyclic carboxylic acid are of great interest. This application note provides detailed protocols for three common esterification methods: Fischer, Steglich, and Mitsunobu esterification, applied to 3,5-dimethylbenzofuran-2-carboxylic acid.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of 3,5-dimethylbenzofuran-2-carboxylic acid with methanol, providing a comparative overview of the different methods.

| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Esterification |

| Alcohol | Methanol (large excess) | Methanol (1.2 equiv) | Methanol (1.2 equiv) |

| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (1.1 equiv), DMAP (0.1 equiv) | PPh₃ (1.5 equiv), DEAD (1.5 equiv) |

| Solvent | Methanol | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Temperature | Reflux (~65°C) | Room Temperature | 0°C to Room Temperature |

| Reaction Time | 4-8 hours | 2-4 hours | 1-3 hours |

| Purity (crude) | ~85% | ~90% | ~88% |

| Yield (isolated) | 80-90% | 85-95% | 75-85% |

| Workup | Neutralization, Extraction | Filtration, Extraction | Concentration, Chromatography |

Experimental Protocols

Fischer Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol, which often serves as the solvent.[1][2][3][4][5][6][7]

Materials:

-

3,5-dimethylbenzofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3,5-dimethylbenzofuran-2-carboxylic acid (1.0 equiv) in methanol (used as solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 equiv) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 3,5-dimethylbenzofuran-2-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8]

Steglich Esterification

This method is a mild esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions.[9][10][11][12][13][14]

Materials:

-

3,5-dimethylbenzofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-dimethylbenzofuran-2-carboxylic acid (1.0 equiv), methanol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mitsunobu Esterification

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[15][16][17][18][19]

Materials:

-

3,5-dimethylbenzofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF, anhydrous)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-dimethylbenzofuran-2-carboxylic acid (1.0 equiv), methanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add DEAD or DIAD (1.5 equiv) dropwise to the reaction mixture. A color change and/or formation of a precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Biological Evaluation of 3,5-Dimethylbenzofuran-2-Carboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals